molecular formula C23H30BNO6 B8453248 2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate CAS No. 1233525-93-3

2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B8453248
CAS No.: 1233525-93-3
M. Wt: 427.3 g/mol
InChI Key: LPUMGCGCAHLTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate is a complex organic compound that features a pyrrole ring substituted with benzyl, tert-butyl, and dioxaborolane groups

Preparation Methods

The synthesis of 2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate typically involves multiple steps. One common method includes the formation of the pyrrole ring followed by the introduction of the benzyl, tert-butyl, and dioxaborolane groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct substitution pattern and high yield. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-Benzyl1-(tert-butyl)4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group, for example, can participate in borylation reactions, which are crucial in the formation of carbon-boron bonds. These interactions can influence various pathways, depending on the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives and boron-containing molecules. For instance:

Properties

CAS No.

1233525-93-3

Molecular Formula

C23H30BNO6

Molecular Weight

427.3 g/mol

IUPAC Name

2-O-benzyl 1-O-tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate

InChI

InChI=1S/C23H30BNO6/c1-21(2,3)29-20(27)25-14-17(24-30-22(4,5)23(6,7)31-24)13-18(25)19(26)28-15-16-11-9-8-10-12-16/h8-14H,15H2,1-7H3

InChI Key

LPUMGCGCAHLTFC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

At −78° C. to a solution of 2-benzyl 1-tert-butyl 4-iodo-1H-pyrrole-1,2-dicarboxylate (10.0 g, 23.4 mmol), and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (9.6 mL, 47 mmol) in THF (120 mL) was added dropwise a solution of 2.5 M n-butyllithium in hexane (11.2 mL, 28.1 mmol) with stirring. After completion of addition the mixture was stirred at this temperature for 35 min and then 2.5 M n-butyllithium in hexane (1.87 mL, 4.68 mmol) was added and stirred for another 30 minutes. The reaction was quenched with sat. NH4Cl solution and then diluted with EtOAc. The organic layer was separated, washed with water twice, washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The product was isolated by chromatography eluting with 0 to 10% EtOAc in hexanes. LCMS calculated for C19H23BNO6 (M−[tBu+1]+1)+: m/z=372.2. found: 372.2.
Name
2-benzyl 1-tert-butyl 4-iodo-1H-pyrrole-1,2-dicarboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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